![molecular formula C21H18N4O4S B2381965 7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203146-05-7](/img/structure/B2381965.png)

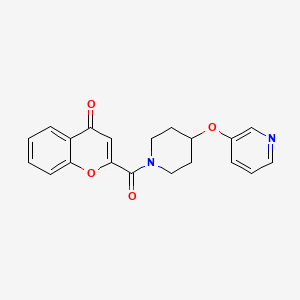

7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

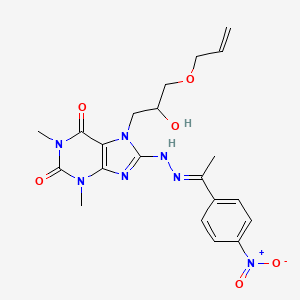

The synthesis of similar compounds often involves reactions with hydrazonoyl halides and other precursors . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine has been reported to yield related compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available literature .Wissenschaftliche Forschungsanwendungen

Anticancer Activity: Compound (1) has been instrumental in synthesizing a new series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors . Specifically, three derivatives—(9b), (9e), and (9f)—were evaluated against MCF-7, a breast cancer cell line, and their anticancer efficacy was compared to the standard drug doxorubicin. These compounds hold promise as potential anticancer agents.

Organic Electronics and Solar Cells

Thiazolo[5,4-d]thiazole-based compounds have found applications in organic electronics. For instance:

Solution-Processed Bulk-Heterojunction Organic Solar Cells (SMOSCs): A furan-bridged thiazolo[5,4-d]thiazole derivative (RFTzR) has been synthesized and applied in solution-processed SMOSCs . Its unique structure contributes to efficient charge transport and light absorption, making it a promising candidate for solar cell applications.

Material Science

Thiazole derivatives have also been explored in material science:

Furan-2-yl-Thiazolo Derivatives: N-(Quinolin-6-yl)furan-2-carboxamide, a furan-2-yl-thiazolo derivative, was synthesized and studied. This compound may have interesting properties relevant to material science applications .

Wirkmechanismus

Target of Action

It’s known that thiazolo[5,4-d]thiazole-based compounds are often used in the field of organic electronics , suggesting that their targets might be related to electronic properties of materials.

Mode of Action

The compound, being a thiazolo[5,4-d]thiazole derivative, is an electron-deficient system with high oxidative stability and a rigid planar structure . This enables efficient intermolecular π–π overlap, which is crucial for its interaction with its targets .

Biochemical Pathways

The compound’s electron-deficient nature and its ability for efficient intermolecular π–π overlap suggest that it might influence pathways related to electron transfer and conductivity .

Pharmacokinetics

It’s noted that the presence of a furan spacer along with two terminal alkyl units significantly improves its absorption and solubility in common organic solvents .

Result of Action

Given its use in organic electronics, it’s likely that the compound influences the electronic properties of materials, potentially enhancing their conductivity and stability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s absorption and solubility can be influenced by the presence of various solvents . Additionally, fabrication parameters such as composition ratio, film thickness, homogeneity of materials, and annealing temperatures can also affect the performance of devices utilizing this compound .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-(furan-2-yl)-2-morpholin-4-yl-5-phenacyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c26-15(14-5-2-1-3-6-14)13-25-20(27)18-19(17(23-25)16-7-4-10-29-16)30-21(22-18)24-8-11-28-12-9-24/h1-7,10H,8-9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGQEEDITLHNDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2381883.png)

![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)

![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2381893.png)